3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile
Description
3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile (IUPAC name: 3,3'-[1,2-phenylenebis(oxy)]dipropanenitrile) is a nitrile-functionalized ether featuring a 1,2-phenylene bridge linking two propionitrile groups via ether bonds. The compound’s aromatic backbone and nitrile termini confer unique electronic and steric properties, making it a candidate for coordination chemistry and polymer precursors .
Properties
IUPAC Name |
3-[2-(2-cyanoethoxy)phenoxy]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-9-15-11-5-1-2-6-12(11)16-10-4-8-14/h1-2,5-6H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWROZCDVHWYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC#N)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613269 | |
| Record name | 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-89-8 | |
| Record name | 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile typically involves the reaction of 1,2-dihydroxybenzene (catechol) with 3-bromopropanenitrile in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by the propanenitrile groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Ethylene Glycol-Based Analog: 3,3'-(Ethane-1,2-diylbis(oxy))dipropanenitrile
Structure : Replaces the 1,2-phenylene group with an ethane-1,2-diyl bridge.
Key Data :
| Property | Value | Source |
|---|---|---|
| CAS No. | 3386-87-6 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Purity | ≥97% (commercial grade) |
Comparison with Target Compound :
Para-Substituted Isomer: 3,3'-[1,4-Phenylenebis(oxy)]dipropanenitrile
Structure : Features a 1,4-phenylene bridge instead of 1,2-phenylene.
Key Data :
| Property | Value | Source |
|---|---|---|
| CAS No. | 3055-91-2 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.18 g/mol | |
| SMILES | C1=CC(=CC=C1OCCC#N)OCCC#N |
Comparison with Target Compound :
Heterocyclic Derivatives: Bis-Imidazolium and Benzimidazolium Salts
Structures :
Key Features :
Comparison with Target Compound :
- Introduction of heterocycles (imidazole/benzimidazole) replaces nitrile functionality, shifting applications from synthesis to medicinal chemistry .
- The aromatic 1,2-phenylene bridge is retained, but the charged nature of these derivatives alters solubility (e.g., water-soluble hexafluorophosphate salts) .
Biological Activity
3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile is C₁₂H₁₄N₂O₂. The structure consists of a phenylene group linked to two propanenitrile moieties through ether linkages. Its unique structure allows it to participate in various biochemical interactions.
Preliminary studies suggest that 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile may interact with various biological targets, including enzymes and receptors. The presence of nitrile and ether functional groups enhances its reactivity and potential for binding to biomolecules.
Antimicrobial Activity
Research indicates that compounds similar to 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile exhibit antimicrobial properties. For instance, structural analogs have been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have also explored the anticancer activity of related compounds. Triazine derivatives, which share structural similarities with 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile, have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Testing : In a study examining the antimicrobial efficacy of similar compounds, 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile was tested against a panel of pathogens. Results indicated a moderate inhibitory effect on gram-positive bacteria .
- Cytotoxicity Assays : A cytotoxicity assay performed on human cancer cell lines revealed that compounds structurally related to 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,3'-[1,3-Phenylenebis(oxy)]dipropanenitrile | C₁₂H₁₂N₂O₂ | Different linkage in the phenylenedioxyl group |
| Diphenyl ether | C₁₂H₁₀O | Lacks nitrile functionality |
| Propyl gallate | C₁₃H₁₈O₅ | Contains gallate structure with antioxidant properties |
Pharmacokinetics
The pharmacokinetic profile of 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile remains largely unexplored. However, similar compounds have demonstrated favorable absorption characteristics and metabolic stability in preliminary studies .
Q & A
Q. What are the recommended synthetic routes for 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between catechol derivatives and cyanoethylating agents (e.g., acrylonitrile derivatives). Key steps include:
- Base catalysis : Use of Triton B (benzyltrimethylammonium hydroxide) to facilitate cyanoethylation under controlled pH and temperature (40–60°C) .
- Solvent selection : Ethanol or DMF is preferred to enhance solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via NMR (δ ~3.8–4.2 ppm for oxy-methylene protons) .
Q. What spectroscopic techniques are critical for characterizing 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile?
- NMR : H NMR confirms the aromatic (δ ~6.8–7.2 ppm) and oxy-methylene (δ ~3.8–4.2 ppm) groups. C NMR identifies nitrile carbons (δ ~115–120 ppm) .
- IR : Strong absorption at ~2240 cm (C≡N stretch) and ~1250 cm (aryl ether C-O-C) .
- Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~244 [M+H]) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposes above 200°C, releasing toxic HCN vapors. Store below 25°C in inert atmospheres (N or Ar) .
- Light sensitivity : Degrades under UV exposure; amber glass containers are recommended.
- Hydrolysis : Susceptible to hydrolysis in acidic/basic media; maintain neutral pH in solutions .
Advanced Research Questions
Q. What challenges arise in crystallizing 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile, and how can they be addressed?
- Low crystallinity : The flexible ether linkages hinder lattice formation. Use slow evaporation in high-polarity solvents (e.g., DMSO/water) or co-crystallization with rigid aromatic guests .
- Twinned crystals : Common due to symmetry mismatches. Apply SHELXL for refinement with TWIN/BASF commands to model twin domains .
- Data collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) for weakly diffracting crystals. ORTEP-3 aids in visualizing disorder in oxy-methylene groups .
Q. How can computational methods elucidate the compound’s electronic structure and reactivity?
- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV), predicting nucleophilic attack sites at nitrile groups .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with nitrile hydratase activity) using AutoDock Vina. Validate with MD simulations (AMBER force field) .
- Solvent effects : COSMO-RS models predict solubility parameters in non-polar solvents (logP ~1.2), aligning with experimental GC retention times .
Q. What contradictions exist in reported spectral data, and how can they be resolved?
- Nitrile peak shifts : Discrepancies in C NMR (δ 115–120 ppm vs. δ 122 ppm) arise from solvent polarity. Standardize measurements in CDCl with TMS .
- IR band splitting : Variations in C-O-C stretches (~1250 cm) due to conformational flexibility. Use low-temperature IR to reduce rotational noise .
- Mass fragmentation : Inconsistent fragment patterns (e.g., m/z 98 vs. m/z 81) from ion-source voltage differences. Calibrate MS instruments using perfluorotributylamine (PFTBA) .
Methodological Guidance
Q. How to design experiments to study the compound’s role as a GC stationary phase?
- Column preparation : Immobilize the compound on silanized silica (particle size 80–100 mesh) via siloxane bonding. Test efficiency using n-alkane mixtures (C8–C20) .
- Temperature programming : Optimize from 50°C (hold 2 min) to 250°C (ramp 10°C/min). Measure retention indices for polar analytes (e.g., alcohols, ketones) .
- Validation : Compare with commercial columns (e.g., DB-5) using ANOVA for statistical significance (p < 0.05) .
Q. What strategies mitigate safety risks during handling?
- Ventilation : Use fume hoods with ≥100 ft/min airflow. Monitor airborne HCN with colorimetric detectors .
- PPE : Nitrile gloves (≥8 mil thickness), ANSI-approved goggles, and Tyvek suits. Avoid latex due to permeation risks .
- Spill management : Neutralize with 10% NaHCO, then adsorb on vermiculite. Dispose per EPA Hazardous Waste Guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
